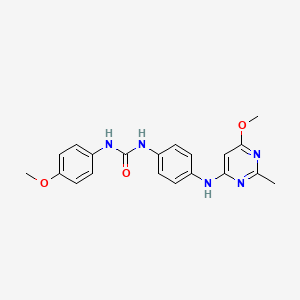
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea, also known as SU14813, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. The compound was first synthesized in 2003 by researchers at Sugen, Inc. and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- The synthesis of pyrimidine derivatives, including compounds similar to the chemical structure of interest, involves reactions with phenyl isocyanate and phenyl isothiocyanate. Such reactions yield products like 2-anilino-4-ethoxy-6-methylpyrimidine and 1,3-diphenyl-1-(4-ethoxy-6-methyl-2-pyrimidinyl) urea, showcasing the compound's reactivity and potential for creating diverse molecular structures (Hiroshi Yamanaka, Setsuko Niitsuma, Takao Sakamoto, 1979).
Biological Activities and Applications
- Studies on related pyrimidine derivatives have explored their potential as antagonists for various biological receptors, demonstrating significant biological activities. For instance, ureas bearing side chains derived from phenylglycinol at specific positions have shown to be potent antagonists of human gonadotropin-releasing hormone receptors, indicating potential therapeutic applications in conditions regulated by these receptors (F. Tucci et al., 2005).
- Another example includes the synthesis of unsymmetrical 1,3-disubstituted ureas, which have been investigated for their enzyme inhibition and anticancer properties. Certain compounds within this class demonstrated in vitro anticancer activity, suggesting their utility in designing novel anticancer agents (Sana Mustafa, S. Perveen, Ajmal Khan, 2014).
- Additionally, pyrimidine derivatives have been researched for their antiviral properties, particularly against retroviruses, highlighting their potential in antiviral therapy. Compounds from this class showed marked inhibition of retrovirus replication in cell culture, underlining their significance in developing new antiviral drugs (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, J. Balzarini, 2003).
Molecular Interaction and Structural Analysis
- The crystal structure analysis of related compounds, such as metobromuron, provides insights into the molecular interactions and stability of such chemicals. This information is crucial for understanding the compound's behavior in different environments and could inform its application in various fields, including material science and drug design (Gihaeng Kang, Jineun Kim, Eunjin Kwon, Tae Ho Kim, 2015).
Eigenschaften
IUPAC Name |
1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-13-21-18(12-19(22-13)28-3)23-14-4-6-15(7-5-14)24-20(26)25-16-8-10-17(27-2)11-9-16/h4-12H,1-3H3,(H,21,22,23)(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCVZJGZQLCGIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(4-methoxyphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

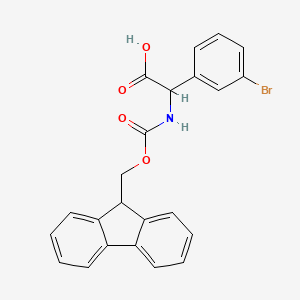

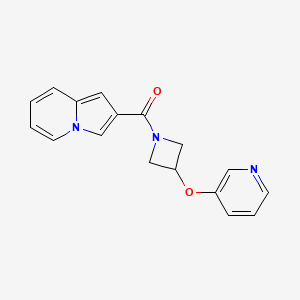
![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)
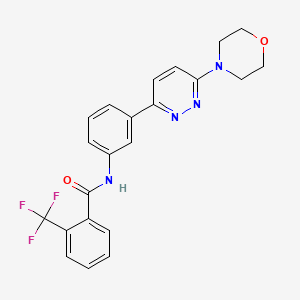
![2-(benzo[d]thiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2365256.png)
![4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2365258.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2365259.png)
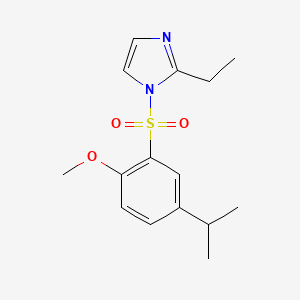
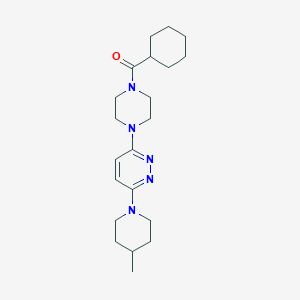

![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)